molecular formula C27H17N3O3 B4692125 2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile

Cat. No.: B4692125
M. Wt: 431.4 g/mol
InChI Key: IUOGDCVREMGCBV-HAHDFKILSA-N
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Description

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with a cyano and nitrophenyl group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the Naphthalene Derivative: This involves the nitration of naphthalene to introduce the nitro group.

    Formation of the Ethenyl Group:

    Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Final Coupling: The final step involves the coupling of the naphthalene derivative with the benzonitrile moiety through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenyl]oxymethyl]benzonitrile
  • 2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-1-yl]oxymethyl]benzonitrile

Uniqueness

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene core with cyano and nitrophenyl groups makes it particularly interesting for research in organic electronics and medicinal chemistry.

Properties

IUPAC Name

2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O3/c28-16-21-6-1-2-7-22(21)18-33-27-14-11-20-5-3-4-8-25(20)26(27)15-23(17-29)19-9-12-24(13-10-19)30(31)32/h1-15H,18H2/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGDCVREMGCBV-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile
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2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile
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2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile
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2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile

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